molecular formula C17H15N3O7 B4164593 1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid

1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid

Cat. No.: B4164593
M. Wt: 373.3 g/mol
InChI Key: NPRHQNMSSAWRQC-UHFFFAOYSA-N
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Description

1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid is a complex organic compound that features a benzimidazole core linked to a nitrophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 1H-benzimidazole reacts with 2-(3-nitrophenoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The oxalate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and oxalic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products

    Reduction: 1-[2-(3-aminophenoxy)ethyl]-1H-benzimidazole.

    Substitution: Various alkylated benzimidazole derivatives.

    Hydrolysis: Benzimidazole and oxalic acid.

Scientific Research Applications

1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzimidazole ring.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. The nitrophenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole oxalate
  • 1-[2-(3-nitrophenoxy)ethyl]-2H-benzimidazole oxalate
  • 1-[2-(3-aminophenoxy)ethyl]-1H-benzimidazole oxalate

Uniqueness

1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid is unique due to the specific positioning of the nitro group on the phenoxyethyl moiety, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(3-nitrophenoxy)ethyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3.C2H2O4/c19-18(20)12-4-3-5-13(10-12)21-9-8-17-11-16-14-6-1-2-7-15(14)17;3-1(4)2(5)6/h1-7,10-11H,8-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHQNMSSAWRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=CC(=C3)[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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